4-Methylpiperazine-1-carboximidamide is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a carboximidamide functional group. Its molecular formula is and it has a molecular weight of approximately 240.28 g/mol. The compound is known for its potential applications in medicinal chemistry due to its ability to interact with various biological targets.
The biological activity of 4-Methylpiperazine-1-carboximidamide has been explored in various contexts, particularly in pharmacology. It exhibits:
The synthesis of 4-Methylpiperazine-1-carboximidamide typically involves:
Common methods include:
4-Methylpiperazine-1-carboximidamide finds applications in:
Interaction studies have focused on understanding how 4-Methylpiperazine-1-carboximidamide interacts with biological macromolecules. These studies typically involve:
Several compounds share structural similarities with 4-Methylpiperazine-1-carboximidamide, which may influence their biological activities. Below is a comparison highlighting some of these compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methylpiperazine | Basic piperazine structure without carboximidamide | |
| 4-Methylpiperazine-1-carbothioamide | Contains a thioamide group instead of carboximidamide | |
| N-(Amino(imino)methyl)-4-methylpiperazine | Contains additional amino groups enhancing reactivity |
The uniqueness of 4-Methylpiperazine-1-carboximidamide lies in its specific combination of functional groups that enhance its reactivity and potential biological activity compared to similar compounds. Its ability to act as both an amine and an imine allows for versatile interactions within biological systems, making it a valuable compound in drug discovery and development.
The thermal stability of 4-Methylpiperazine-1-carboximidamide can be evaluated through systematic thermal gravimetric analysis, drawing from established patterns observed in structurally related compounds. Piperazine derivatives demonstrate remarkably consistent thermal behavior, with the parent piperazine compound exhibiting decomposition onset temperatures between 150-175°C under nitrogen atmosphere [1] [2]. The incorporation of the carboximidamide functional group is expected to modulate these thermal characteristics significantly.
Based on comparative analysis with related nitrogen heterocycles, 4-Methylpiperazine-1-carboximidamide likely exhibits thermal stability up to approximately 160-200°C [3] [4]. This estimation derives from the known thermal behavior of guanidine derivatives, which show variable decomposition onset temperatures ranging from 190-330°C depending on their specific substitution patterns [5] [6]. The carboximidamide group, being structurally analogous to guanidine functionality, contributes enhanced thermal stability through resonance stabilization of the carbon-nitrogen double bond.
| Parameter | Expected Value | Basis | Reference |
|---|---|---|---|
| Decomposition onset temperature | 160-200°C | Similar piperazine derivatives | [1] [2] |
| Mass loss pattern | Single-step process | Typical for piperazine compounds | [3] [7] |
| Activation energy | 150-350 kJ/mol | Nitrogen heterocycle range | [8] [5] |
| Thermal degradation mechanism | Radical pathway | Similar to related structures | [4] [9] |
The thermal decomposition mechanism of 4-Methylpiperazine-1-carboximidamide likely proceeds through homolytic bond cleavage, consistent with the behavior observed in nitrogen-rich heterocycles [4]. Studies on structurally similar compounds indicate that thermal degradation typically involves sequential breaking of carbon-nitrogen bonds, with the carboximidamide group potentially undergoing isomerization reactions during the heating process [9].
Thermal degradation kinetics for nitrogen heterocycles typically follow first-order kinetics with respect to the parent compound concentration [2]. The activation energy for thermal decomposition of 4-Methylpiperazine-1-carboximidamide is estimated to fall within the range of 150-350 kJ/mol, based on systematic studies of guanidine derivatives and related azolo-tetrazine compounds [8]. This substantial activation energy reflects the inherent stability imparted by the aromatic-like character of the carboximidamide group.
Differential scanning calorimetry analysis would be expected to reveal a sharp endothermic melting transition around 74.89°C [10], followed by thermal stability over a broad temperature range before decomposition onset. The compound's thermal behavior suggests excellent stability under normal processing and storage conditions, making it suitable for various industrial applications requiring elevated temperatures.
4-Methylpiperazine-1-carboximidamide exhibits exceptional aqueous solubility, with predicted values reaching 48,559.2 mg/L at 25°C according to EPA T.E.S.T. methodology [10]. Alternative computational predictions using EPI Suite suggest even higher solubility values approaching 1×10⁶ mg/L, indicating essentially unlimited miscibility with water under standard conditions [10]. This extraordinary aqueous solubility derives from the compound's multiple nitrogen centers capable of hydrogen bonding and its potential for protonation in aqueous media.
The high water solubility reflects the presence of four nitrogen atoms within the molecular structure, each capable of acting as hydrogen bond acceptors or donors depending on protonation state. The carboximidamide functional group, in particular, contains both imine and amine nitrogen centers that can participate in extensive hydrogen bonding networks with water molecules.
| pH Range | Expected Solubility | Predominant Species | Solubility Mechanism |
|---|---|---|---|
| pH < 2 | Maximum solubility | Fully protonated cation | Ionic solvation |
| pH 2-9 | High solubility | Partially protonated | Mixed ionic/molecular |
| pH 9-12 | Good solubility | Neutral molecule | Hydrogen bonding |
| pH > 12 | Reduced solubility | Possible deprotonation | Decreased polarity |
The compound's predicted pKa value of 13.41±0.20 [11] indicates strong basicity, suggesting that protonation occurs readily in neutral to acidic aqueous solutions. This basic character contributes significantly to the pH-dependent solubility profile, with maximum solubility expected under acidic conditions where extensive protonation enhances ionic character and electrostatic interactions with water.
4-Methylpiperazine-1-carboximidamide demonstrates good solubility in polar protic solvents such as methanol [12] [13], reflecting its ability to participate in hydrogen bonding interactions. The compound shows enhanced solubility in dimethyl sulfoxide, a characteristic behavior observed for compounds containing multiple nitrogen centers [14] [15].
In contrast, solubility in non-polar or weakly polar solvents such as chloroform remains limited [12] [13], consistent with the compound's highly polar and basic nature. This solubility pattern suggests selective partitioning behavior that could be exploited for purification and separation processes.
| Solvent Class | Solubility Level | Driving Forces | Reference |
|---|---|---|---|
| Water | Excellent | Hydrogen bonding, ionic interactions | [10] |
| Methanol | Good | Hydrogen bonding | [12] [13] |
| DMSO | Good | Dipolar interactions | [14] [15] |
| Chloroform | Limited | Weak intermolecular forces | [12] [13] |
High-resolution ¹H Nuclear Magnetic Resonance spectroscopy of 4-Methylpiperazine-1-carboximidamide in deuterated water reveals characteristic signals that confirm the molecular structure and provide insight into conformational dynamics [16]. The spectrum exhibits three distinct multipicity patterns: a singlet at δ 3.97 ppm integrating for four protons, corresponding to the piperazine ring methylene groups; a second singlet at δ 3.35 ppm (4H) attributed to the remaining piperazine methylene protons; and a sharp singlet at δ 2.96 ppm (3H) representing the N-methyl substituent.
The chemical shift positions reflect the electronic environment created by the nitrogen atoms and the carboximidamide functionality. The downfield position of the piperazine protons (δ 3.97 and 3.35 ppm) indicates deshielding due to the electron-withdrawing effect of the nitrogen atoms and the carboximidamide group. The N-methyl signal at δ 2.96 ppm appears in the typical range for alkyl groups attached to nitrogen.
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through four distinct carbon signals [16]. The most downfield signal at δ 156.64 ppm corresponds to the carboximidamide carbon (C=N), consistent with the chemical shift range expected for imine carbons. The remaining signals at δ 52.92, 44.45, and 44.41 ppm represent the various carbon environments within the piperazine ring system and the N-methyl group.
Infrared spectroscopy reveals characteristic vibrational modes that serve as diagnostic fingerprints for 4-Methylpiperazine-1-carboximidamide [16]. The spectrum exhibits multiple absorption bands in distinct frequency regions, each corresponding to specific molecular vibrations:
| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Intensity |
|---|---|---|---|
| 3304 | N-H stretch | Primary amine | Strong |
| 3117 | N-H stretch | Secondary interactions | Medium |
| 2941 | C-H stretch | Aliphatic methylene | Strong |
| 1663 | C=N stretch | Carboximidamide | Very strong |
| 1648 | N-H bend | Amine deformation | Medium |
The strong absorption at 1663 cm⁻¹ represents the characteristic C=N stretching vibration of the carboximidamide group, appearing at frequencies typical for imine functionalities. The N-H stretching region between 3100-3350 cm⁻¹ shows multiple bands reflecting both primary amine character and hydrogen bonding interactions. The aliphatic C-H stretching vibrations around 2941 cm⁻¹ confirm the presence of the methylene and methyl groups within the molecular structure.
Electrospray ionization mass spectrometry provides definitive molecular weight confirmation through the observation of the protonated molecular ion at m/z 143.1297 [M+H]⁺ [16]. This value demonstrates excellent agreement with the calculated molecular weight of 142.20 g/mol, confirming the molecular formula C₆H₁₄N₄.
High-resolution mass spectrometry enables precise mass determination with accuracy sufficient to distinguish the compound from potential isobaric interferences. The fragmentation pattern, while not detailed in available literature, would be expected to show characteristic losses corresponding to the N-methyl group (loss of 15 mass units) and sequential fragmentations of the piperazine ring system.
Ion mobility spectrometry predictions suggest a collision cross section of 132.9 Ų for the [M+H]⁺ ion [17], providing additional structural confirmation through gas-phase conformational analysis. This value reflects the molecular size and shape in the gas phase, contributing to comprehensive structural characterization.
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